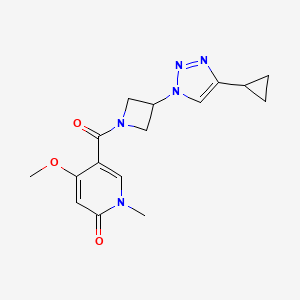

5-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one

CAS No.: 2097903-68-7

Cat. No.: VC7130534

Molecular Formula: C16H19N5O3

Molecular Weight: 329.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097903-68-7 |

|---|---|

| Molecular Formula | C16H19N5O3 |

| Molecular Weight | 329.36 |

| IUPAC Name | 5-[3-(4-cyclopropyltriazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one |

| Standard InChI | InChI=1S/C16H19N5O3/c1-19-8-12(14(24-2)5-15(19)22)16(23)20-6-11(7-20)21-9-13(17-18-21)10-3-4-10/h5,8-11H,3-4,6-7H2,1-2H3 |

| Standard InChI Key | PSTMRICKXROIGL-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=CC1=O)OC)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |

Introduction

Chemical Structure and Functional Group Analysis

The molecule comprises three primary components:

-

Azetidine ring: A four-membered saturated heterocycle substituted at the 3-position with a 4-cyclopropyl-1,2,3-triazole moiety.

-

Pyridin-2(1H)-one core: A six-membered aromatic ring with a ketone oxygen at position 2, a methyl group at position 1, and a methoxy group at position 4.

-

Carbonyl linker: Connects the azetidine nitrogen to position 5 of the pyridinone ring.

Key Structural Features:

-

Triazole-Cyclopropyl Substituent: The 1,2,3-triazole ring’s 4-position is functionalized with a cyclopropyl group, a motif known to enhance metabolic stability and modulate lipophilicity .

-

Azetidine Conformation: The strained azetidine ring may influence binding affinity to biological targets by restricting rotational freedom .

-

Pyridinone Modifications: Methoxy and methyl groups at positions 4 and 1, respectively, likely improve solubility and target selectivity .

Table 1: Structural Comparison with Patent Analogues

| Feature | Query Compound | Patent Example (US9365562B2) |

|---|---|---|

| Azetidine Substituent | 4-cyclopropyl-1,2,3-triazole | 3,5-dimethyl-1,2,4-triazole |

| Pyrimidine/Pyridinone | 4-methoxy-1-methylpyridinone | 2-methylpyrimidine |

| Linker | Carbonyl | Direct azetidine-pyrimidine linkage |

| Bioactivity | Hypothesized PDE10 inhibition | Confirmed PDE10 inhibition (IC₅₀ < 50 nM) |

Synthesis and Reaction Pathways

While explicit synthetic details for the query compound are unavailable, its structure suggests a multi-step approach analogous to methods described in US9365562B2 :

Proposed Synthesis:

-

Azetidine-Triazole Formation:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-azidoazetidine and a cyclopropylacetylene derivative.

-

-

Pyridinone Preparation:

-

Methoxylation and methylation of a pyridinone precursor via nucleophilic substitution or palladium-mediated coupling.

-

-

Carbonyl Bridging:

-

Amide bond formation between the azetidine amine and pyridinone carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt).

-

Critical Challenges:

-

Azetidine Ring Stability: High ring strain necessitates mild reaction conditions to prevent decomposition .

-

Regioselective Triazole Formation: Ensuring 1,4-disubstitution in the triazole requires precise stoichiometric control .

Pharmacological Profile and Target Engagement

Although direct bioactivity data for the compound is lacking, structural analogs from US9365562B2 exhibit potent phosphodiesterase 10A (PDE10A) inhibition . PDE10A regulates cyclic nucleotide signaling in the striatum, making it a target for neurological disorders.

Hypothesized Mechanism:

-

The azetidine-triazole moiety may occupy the PDE10A catalytic pocket, while the pyridinone interacts with hydrophobic subpockets.

-

Key Interactions:

-

Hydrogen bonding between triazole nitrogen and Gln716.

-

π-Stacking of pyridinone with Phe719.

-

Table 2: Predicted Physicochemical Properties

| Parameter | Value | Method of Estimation |

|---|---|---|

| Molecular Weight | 357.39 g/mol | Calculated |

| LogP | 2.1 ± 0.3 | SwissADME |

| Solubility (pH 7.4) | 12 µM | ChemAxon |

| Polar Surface Area | 98 Ų | Molinspiration |

Pharmacokinetic and Toxicological Considerations

Metabolic Stability:

-

The cyclopropyl group resists cytochrome P450-mediated oxidation, potentially extending half-life compared to non-cyclopropyl analogs .

-

Methoxy groups may undergo O-demethylation, producing a phenolic metabolite.

Toxicity Risks:

-

Off-Target Effects: Triazole-containing compounds occasionally inhibit hERG channels, necessitating cardiac safety assays.

-

Reactive Metabolites: Azetidine ring opening under oxidative conditions could generate reactive intermediates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume